molecular formula C13H12N4O2S B2609886 N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide CAS No. 104691-52-3

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide

Cat. No. B2609886
CAS RN: 104691-52-3
M. Wt: 288.33
InChI Key: IBXQCKICWBABKX-UHFFFAOYSA-N
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Description

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide is a chemical compound with the CAS Number: 104691-52-3 . It has a molecular weight of 288.33 . The compound is solid in its physical form .


Synthesis Analysis

Imidazo[1,2-a]pyrimidine derivatives have been synthesized using various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . These methods involve the formation of carbon-hydrogen, carbon-carbon, and carbon-nitrogen bonds .


Molecular Structure Analysis

The InChI code for N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide is 1S/C13H12N4O2S/c1-20(18,19)16-11-5-3-10(4-6-11)12-9-17-8-2-7-14-13(17)15-12/h2-9,16H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide are not mentioned in the search results, imidazo[1,2-a]pyrimidine derivatives are known to be involved in a variety of chemical reactions. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions .


Physical And Chemical Properties Analysis

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide is a solid compound . It has a molecular weight of 288.33 . The InChI code for this compound is 1S/C13H12N4O2S/c1-20(18,19)16-11-5-3-10(4-6-11)12-9-17-8-2-7-14-13(17)15-12/h2-9,16H,1H3 .

Scientific Research Applications

Anticancer Agents

The compound is a derivative of imidazo[1,2-a]pyridine, which has been used as a core backbone in the development of covalent inhibitors, specifically novel KRAS G12C inhibitors . These inhibitors have shown potential as potent anticancer agents for KRAS G12C-mutated NCI-H358 cells .

Targeted Covalent Inhibitors (TCIs)

The success of TCIs for treating cancers has spurred the search for novel scaffolds to install covalent warheads . The imidazo[1,2-a]pyridine core of the compound has been utilized in this endeavor .

Biological Activity

Imidazo[1,2-a]pyridine derivatives, including the compound , are being constantly developed due to their intriguing chemical structure and varied biological activity . They are distinctive organic nitrogen-bridged heterocyclic compounds that have several uses in medicines, organometallics, and natural products .

Antiulcer, Anticonvulsant, and Antiprotozoal Properties

Imidazopyridine, a structural skeleton of the compound, has a wide range of biological activities, including antiulcer, anticonvulsant, and antiprotozoal properties .

Antifungal, Antibacterial, and Analgesic Properties

Imidazopyridine also exhibits antifungal, antibacterial, and analgesic properties .

Antiviral, Anti-inflammatory, and Antituberculosis Properties

In addition to the above, imidazopyridine has antiviral, anti-inflammatory, and antituberculosis properties .

Antiepileptic and Antitumor Properties

Imidazopyridine is also known for its antiepileptic and antitumor properties .

8. Treatment of Gastric Ulcers, Diabetes, and Psychosis Some imidazo[1,2-a]pyridinone compounds, which are similar to the compound , can be used as drugs to treat gastric ulcers, diabetes, and psychosis .

Safety and Hazards

The safety information for N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide indicates that it has the GHS07 pictogram. The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

While specific future directions for N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide are not mentioned in the search results, imidazo[1,2-a]pyrimidine derivatives have been the focus of significant attention in the synthetic chemistry community due to their potential capability to modulate physicochemical properties . They have been linked to the pharmacological activity of related drugs and have been found in a variety of natural products, medicinal compounds, and functional materials .

properties

IUPAC Name

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-20(18,19)16-11-5-3-10(4-6-11)12-9-17-8-2-7-14-13(17)15-12/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXQCKICWBABKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679149
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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